![molecular formula C16H17NO2 B3844452 3-(2-furyl)-N-(1-methyl-2-phenylethyl)acrylamide](/img/structure/B3844452.png)
3-(2-furyl)-N-(1-methyl-2-phenylethyl)acrylamide
Overview
Description
3-(2-furyl)-N-(1-methyl-2-phenylethyl)acrylamide is a compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as FMA, and it is a derivative of furan. FMA has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of FMA is not fully understood. However, it has been suggested that FMA inhibits the activity of certain enzymes involved in cancer cell growth and survival. FMA has also been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
FMA has been found to exhibit various biochemical and physiological effects. In addition to its anticancer activity, FMA has been shown to have anti-inflammatory and antioxidant properties. FMA has also been found to improve glucose tolerance and insulin sensitivity in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of FMA is its ability to inhibit cancer cell growth and induce apoptosis. This makes it a promising candidate for the development of new anticancer drugs. However, FMA has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. FMA also has a short half-life, which can limit its effectiveness.
Future Directions
There are several future directions for research on FMA. One direction is to investigate the potential use of FMA as a treatment for diabetes. Animal studies have shown that FMA improves glucose tolerance and insulin sensitivity, suggesting that it may have therapeutic potential for diabetes. Another direction is to explore the use of FMA in combination with other anticancer agents to improve its effectiveness. Finally, further studies are needed to fully understand the mechanism of action of FMA and to identify its molecular targets.
Scientific Research Applications
FMA has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that FMA inhibits the growth of various cancer cell lines, including prostate cancer, breast cancer, and lung cancer. FMA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(1-phenylpropan-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-13(12-14-6-3-2-4-7-14)17-16(18)10-9-15-8-5-11-19-15/h2-11,13H,12H2,1H3,(H,17,18)/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDPSGUFSWNHNG-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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